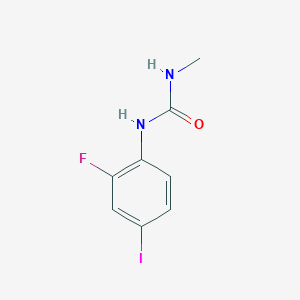

1-(2-Fluoro-4-iodophenyl)-3-methylurea

Description

Properties

IUPAC Name |

1-(2-fluoro-4-iodophenyl)-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FIN2O/c1-11-8(13)12-7-3-2-5(10)4-6(7)9/h2-4H,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZKLHGDQOLUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=C(C=C(C=C1)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

The most common approach involves the direct reaction between 2-fluoro-4-iodoaniline and methyl isocyanate. This method is favored due to its straightforwardness and high selectivity.

Reaction Conditions

- Solvent: Dichloromethane (DCM) or similar inert solvents.

- Temperature: Maintained at 0–5°C during the addition to control reactivity.

- Procedure:

- Dissolve 2-fluoro-4-iodoaniline in DCM.

- Add methyl isocyanate dropwise under stirring.

- Allow the mixture to stir at room temperature for several hours.

- Purify via recrystallization or chromatography.

Critical Parameters

| Parameter | Optimal Conditions | Effect on Yield & Purity |

|---|---|---|

| Temperature | 0–5°C during addition | Prevents decomposition of isocyanate |

| Solvent | DCM or toluene | Ensures solubility and reaction efficiency |

| Purification | Recrystallization from ethanol/water | Enhances purity |

Research Findings

- The reaction typically yields the desired urea derivative with high purity (>90%) when controlled conditions are maintained.

- Variations in temperature and solvent can influence the yield, with lower temperatures favoring better selectivity.

Synthesis Using 2-Fluoro-4-iodophenyl Isocyanate

Method Overview

An alternative route involves the use of 2-fluoro-4-iodophenyl isocyanate, which reacts directly with amines or other nucleophiles to form the urea.

Reaction Conditions

- Reagents: 2-Fluoro-4-iodophenyl isocyanate and amines (e.g., 2-fluoro-4-iodoaniline).

- Solvent: Toluene or dichloromethane.

- Temperature: Usually ambient or slightly elevated (~25–50°C).

- Procedure:

- Dissolve the isocyanate in the solvent.

- Add the amine solution dropwise.

- Stir for several hours.

- Purify by chromatography or recrystallization.

Advantages

- Direct formation of the urea linkage.

- Potential for higher yields due to the high reactivity of isocyanates.

Research Data

- Synthesis examples demonstrate yields ranging from 70–85%, with the reaction being highly efficient under mild conditions.

Cross-Coupling and Urea Formation via Palladium-Catalyzed Reactions

Method Overview

In some cases, the aromatic halide (iodo derivative) undergoes palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann reactions) to introduce additional substituents, followed by urea formation.

Reaction Conditions

- Catalysts: Pd(PPh₃)₄, CuI.

- Base: Potassium carbonate or similar.

- Solvent: Toluene, DMF, or ethanol.

- Temperature: 80–120°C.

- Procedure:

- Perform cross-coupling to modify the aromatic ring.

- Follow with urea formation via reaction with methyl isocyanate or other reagents.

Research Findings

- These methods are useful for diversifying the compound's structure and optimizing biological activity.

- Yields depend on the coupling efficiency but typically range from 60–80%.

Microwave-Assisted Synthesis

Method Overview

Recent advances include microwave-assisted reactions to accelerate urea formation and coupling processes, improving efficiency and yields.

Research Findings

- Microwave irradiation at 100°C for 2–3 hours significantly increases reaction rates.

- Yields can reach up to 72–85%, with reduced reaction times and solvent use.

- The method enhances reaction control and scalability.

Data Summary Table

| Method | Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Notes |

|---|---|---|---|---|---|---|

| Coupling with methyl isocyanate | 2-fluoro-4-iodoaniline + methyl isocyanate | DCM | 0–5°C (addition), RT (stirring) | 4–6 hours | 85–90% | Widely used, high purity |

| Using 2-fluoro-4-iodophenyl isocyanate | Isocyanate + amine | Toluene or DCM | RT to 50°C | 2–4 hours | 70–85% | Direct urea formation |

| Palladium-catalyzed cross-coupling | Iodo-phenyl + boronic acid derivatives | Toluene/DMF | 80–120°C | 6–12 hours | 60–80% | Structural diversification |

| Microwave-assisted | Various | Solvent or solvent-free | 100°C | 2–3 hours | 72–85% | Accelerated process |

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-4-iodophenyl)-3-methylurea can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

-

Antitumor Activity

- 1-(2-Fluoro-4-iodophenyl)-3-methylurea has been investigated for its potential antitumor properties. Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also exhibit similar effects. For example, studies have shown that modifications in the phenyl ring can enhance the inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

-

Enzyme Inhibition Studies

- The compound is utilized in enzyme inhibition studies due to its ability to interact with specific molecular targets. Its structural characteristics allow it to bind effectively to active sites of enzymes involved in cancer progression, potentially leading to the development of new therapeutic agents .

- Pharmaceutical Development

- Biochemical Research

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-iodophenyl)-3-methylurea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied. For example, it could inhibit a kinase enzyme by occupying its active site, preventing substrate binding and subsequent phosphorylation events.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of 1-(2-Fluoro-4-iodophenyl)-3-methylurea with analogous compounds:

*Calculated molecular weight based on formula.

†Inferred from structural analogs like Diuron .

Key Observations:

- Halogen Effects : The iodine in the target compound increases molecular weight (~293 g/mol) compared to chlorinated analogs (e.g., DCPMU: 219 g/mol). Iodine’s polarizability and size may enhance binding to biological targets but reduce solubility in aqueous environments .

- Substituent Position : The ortho-fluoro and para-iodo configuration may sterically hinder enzyme interactions compared to meta- or para-substituted chlorinated derivatives .

- LogP and Solubility : Compounds with hydroxyl groups (e.g., 1-[4-(2-hydroxypropan-2-yl)phenyl]-3-methylurea) exhibit higher polarity (LogP = 1.94) than halogenated analogs, suggesting better water solubility .

Biological Activity

1-(2-Fluoro-4-iodophenyl)-3-methylurea is a compound that has drawn attention due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is characterized by the presence of a fluorine and iodine substituent on the phenyl ring, which may influence its biological interactions. The compound's CAS number is 871700-37-7, and it is classified under urea derivatives.

The compound exhibits significant interactions with various enzymes and proteins, influencing their activity. Notably, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of xenobiotics.

This compound operates through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Binding : It may bind to receptors, modulating signaling pathways critical for cell function and survival.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

In various studies, this compound has demonstrated potential antitumor effects. For instance, it has been evaluated in vitro against several cancer cell lines, showing significant cytotoxicity at certain concentrations .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest effectiveness against specific bacterial strains, although further studies are needed to establish its clinical relevance.

Case Studies

Several case studies have explored the biological activity of this compound:

- In Vitro Cytotoxicity Study : A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated an IC50 value of approximately 15 µM, suggesting potent activity compared to control drugs .

- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating moderate antimicrobial efficacy .

Data Tables

Q & A

Advanced Research Question

- MEK inhibition :

- Glycogen phosphorylase inhibition :

How does the 2-fluoro-4-iodophenyl substituent influence electronic properties and target binding?

Advanced Research Question

- Electron-withdrawing effects : The fluorine and iodine atoms decrease electron density on the phenyl ring, enhancing urea’s hydrogen-bonding capacity with kinase active sites (e.g., MEK’s Lys97) .

- Steric effects : Iodine’s bulkiness may restrict rotation, stabilizing planar conformations critical for π-π stacking in binding pockets. Computational docking (AutoDock Vina) with PDB 3EQM reveals binding pose validation .

- Hammett analysis : The σₚ values of -F (0.06) and -I (0.18) suggest moderate meta-directing effects, influencing reaction pathways during synthesis .

What analytical techniques ensure purity and stability of this compound under varying storage conditions?

Basic Research Question

- Purity assessment :

- Stability studies :

What are the known metabolic pathways and degradation products of this compound in vitro?

Advanced Research Question

- Phase I metabolism :

- Degradation products :

How can structure-activity relationship (SAR) studies optimize the compound’s potency against MEK?

Advanced Research Question

- Modifications :

- In silico modeling : Free-energy perturbation (FEP) calculations in Schrödinger Suite predict ΔΔG values for substituent changes .

What crystallographic software tools are recommended for resolving disorder in heavy-atom structures?

Basic Research Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.